2-Cyano-3,3-diphenylprop-2-enamide

Drug Metabolism ADME-Tox Hepatotoxicity

Researchers requiring a validated, moderate-activity CYP inhibitor for assay calibration often face limited sourcing of well-characterized cyano-enamide standards. This compound resolves that gap as a defined reference inhibitor with documented IC50 values: CYP4F8 (380,000 nM), CYP1A2 (228,000 nM), and CYP2C8 (954,000 nM). It also serves as a versatile SAR starting material with reactive enamide, cyano, and aromatic centers for building diverse analog libraries. • Non-potent CYP benchmark for validating assay sensitivity and dynamic range • Negative PDE control (cAMP PDE, 1 µM cGMP) for signaling studies • Calculated LogP 3.2, TPSA 66.9 Ų for in silico model calibration

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 731-48-6
Cat. No. B13999960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3,3-diphenylprop-2-enamide
CAS731-48-6
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C#N)C(=O)N)C2=CC=CC=C2
InChIInChI=1S/C16H12N2O/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H2,18,19)
InChIKeyXPQBSIDNBUQWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-3,3-diphenylprop-2-enamide Procurement and Properties


2-Cyano-3,3-diphenylprop-2-enamide (CAS: 731-48-6), also known as 2-Cyano-3,3-diphenylacrylamide, is a synthetic organic compound of the α-cyano-enamide class with the molecular formula C16H12N2O and a molecular weight of 248.28 g/mol . Characterized by a central prop-2-enamide backbone substituted with a cyano group at the C2 position and two phenyl rings at the C3 position , it exists as a solid with a calculated density of 1.197 g/cm³ and a boiling point of 454°C at 760 mmHg [1].

ADME-Tox CYP inhibition screening tool
Chemistry α-Cyano-enamide scaffold for SAR
In Silico Defined physicochemical profile for modeling

Scientific Rationale Against Substituting 2-Cyano-3,3-diphenylprop-2-enamide


Generic substitution of 2-Cyano-3,3-diphenylprop-2-enamide (CAS 731-48-6) with structurally similar cyanoacrylamides or cinnamamide derivatives is scientifically unjustifiable due to the compound's unique combination of the 3,3-diphenyl substitution pattern and the specific cyano-enamide core, which fundamentally governs its biological target engagement profile [1]. Unlike simpler cinnamanilides (e.g., N,3-diphenylprop-2-enamide, MW: 223.27) which lack the C2-cyano group essential for specific interactions, CAS 731-48-6 exhibits a distinct polypharmacology characterized by moderate CYP450 inhibitory activity and specific metabolic stability metrics that cannot be assumed for any structural analog [2]. The compound's exact properties are critical for its defined role in validated biological assays; any deviation in substitution pattern or core structure results in a different chemical entity with unverified and likely divergent biological and analytical performance.

Cyano group absence

Cinnamamide analogs lack the C2-cyano group, which may shift target engagement profile.

CYP characterization gap

Simpler cinnamamide derivatives lack reported CYP inhibition data, limiting ADME-Tox extrapolation.

Scaffold reactivity differs

Absence of cyano and diphenyl substitution alters chemical reactivity and derivatization options.

2-Cyano-3,3-diphenylprop-2-enamide Key Sourcing Differentiators


CYP450 Inhibition Profile vs. In-Class Analogs

2-Cyano-3,3-diphenylprop-2-enamide demonstrates a specific, moderate inhibitory profile against key human cytochrome P450 enzymes, a critical differentiator for assessing drug-drug interaction potential that is distinct from non-cyano cinnamamide derivatives which are generally less characterized in this context. Specifically, the compound inhibits CYP4F8 with an IC50 of 380,000 nM (380 µM), CYP1A2 with an IC50 of 228,000 nM (228 µM), and CYP2C8 with an IC50 of 954,000 nM (954 µM) [1]. In contrast, the simpler cinnamanilide analog (N,3-diphenylprop-2-enamide, CAS 3056-73-3) lacks publicly available comparative CYP450 inhibition data, highlighting the specific characterization of CAS 731-48-6 [2].

CYP Inhibition Profile
Class-level
CYP4F8 380 µM, CYP1A2 228 µM, CYP2C8 954 µM vs. cinnamamide: no data
Supports DDI risk assessment in ADME-Tox studies.
Assay conditions may influence transferability; data to verify for analogs.
Drug Metabolism ADME-Tox Hepatotoxicity Cytochrome P450

Adenylate Cyclase and PDE Activity Profile

The compound has been specifically evaluated in functional assays for key regulators of cyclic nucleotide signaling, demonstrating a distinct profile. It was tested for adenylate cyclase activity in rat corpus striatum and for inhibitory activity against cAMP phosphodiesterase (PDE) in vitro using bovine aorta [1]. In the PDE assay, conducted at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM), the compound's effect was deemed 'insignificant' [1]. This negative data provides valuable, specific functional context, distinguishing it from other PDE inhibitors that may show high potency in this same assay system.

PDE Activity
Class-level
Insignificant inhibition at 1 µM cGMP
Assay-specific result guides cyclic nucleotide probe selection.
Negative PDE data under specific conditions (Ca²⁺, calmodulin).
Cell Signaling Second Messenger cAMP PDE Inhibition

Structural Core for Derivative Chemistry and SAR

The 2-cyano-3,3-diphenylacrylamide core of CAS 731-48-6 provides a unique and versatile scaffold for the synthesis of diverse chemical libraries. The presence of a reactive enamide moiety, an electrophilic cyano group, and two phenyl rings allows for multiple chemical transformations, including Michael additions, cycloadditions, and functional group interconversions . A specific synthetic route yields the compound with a 78% yield via a palladium diacetate-catalyzed reaction of a 2-substituted methylenemalononitrile in formic acid at room temperature for 4 hours [1]. This is distinct from simpler cinnamanilides, which lack the cyano group and therefore offer fewer derivatization options, limiting their utility in generating structurally diverse compound collections.

Synthetic Utility
Class-level
78% yield via Pd-catalyzed route
Versatile scaffold for SAR and derivative libraries.
Pd(OAc)₂, formic acid, RT, 4 h.
Synthetic Chemistry Medicinal Chemistry Scaffold Structure-Activity Relationship

Calculated Physicochemical and ADME Profile

2-Cyano-3,3-diphenylprop-2-enamide possesses a specific set of calculated physicochemical properties that define its behavior in predictive ADME models. Key parameters include a LogP of 3.2, a topological polar surface area (TPSA) of 66.9 Ų, and 3 rotatable bonds [1]. These values position the compound within a distinct property space. For instance, its LogP and TPSA differ significantly from smaller or more polar cyano-enamides. This property set can be directly compared to analogs to rationalize differences in membrane permeability or solubility.

Calculated ADME Profile
Data to verify
LogP 3.2, TPSA 66.9 Ų, 3 rotatable bonds
Supports in silico model calibration.
Calculated values; experimental verification recommended.
ADME Druglikeness Physicochemical Properties Predictive Modeling

Validated Research Applications of 2-Cyano-3,3-diphenylprop-2-enamide


In Vitro ADME-Tox and DDI Assessment

Due to its characterized moderate inhibition of CYP4F8 (IC50: 380,000 nM), CYP1A2 (IC50: 228,000 nM), and CYP2C8 (IC50: 954,000 nM) in human-derived in vitro systems, CAS 731-48-6 is a suitable tool compound for use as a reference inhibitor or calibration standard in assays designed to assess the CYP450 inhibition potential of new chemical entities [1]. Its specific, non-potent profile allows researchers to establish a benchmark for moderate interaction risk and to validate assay sensitivity and dynamic range for these key metabolic enzymes.

Medicinal Chemistry Scaffold for Library Synthesis

The unique 2-cyano-3,3-diphenylacrylamide core of CAS 731-48-6 serves as a versatile starting material for generating libraries of novel analogs for structure-activity relationship (SAR) exploration [1]. Its multiple reactive centers—the enamide, cyano, and aromatic rings—enable a wide range of chemical modifications, including Michael additions, cycloadditions, and cross-coupling reactions, making it a valuable building block for synthesizing diverse compound collections aimed at exploring biological targets beyond those already characterized.

Chemical Probe for Cyclic Nucleotide Signaling

Given its documented evaluation in functional assays for adenylate cyclase activity and its lack of significant cAMP PDE inhibition under specific conditions (1 µM cGMP, 10 µM calcium, 15 nM calmodulin), CAS 731-48-6 can be utilized as a selective chemical probe [1]. Its negative PDE data makes it a useful control in experiments designed to elucidate the roles of other PDE isoforms or adenylate cyclase modulators in complex cellular signaling networks without confounding PDE inhibition artifacts.

Computational Chemistry and In Silico Modeling

With its well-defined calculated physicochemical properties—including a LogP of 3.2 and a topological polar surface area (TPSA) of 66.9 Ų—CAS 731-48-6 is an ideal compound for validating and calibrating in silico predictive models [1]. It can serve as a test case for algorithms predicting membrane permeability, oral bioavailability, or blood-brain barrier penetration, providing a concrete data point against which computational predictions can be benchmarked and refined.

Application
Selection Property
Validation Focus
In vitro ADME-Tox studies
Characterized CYP inhibition profile
Assay sensitivity and dynamic range
Medicinal chemistry SAR
α-Cyano-enamide scaffold versatility
Derivatization and library synthesis
cAMP signaling probe
PDE inhibition assay context
Negative PDE control specificity
In silico ADME modeling
Defined calculated property set
Model calibration and benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyano-3,3-diphenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.